molecular formula C10H8INO2 B1626568 2-(4-iodo-1H-indol-3-yl)acetic acid CAS No. 89434-02-6

2-(4-iodo-1H-indol-3-yl)acetic acid

Cat. No.: B1626568
CAS No.: 89434-02-6
M. Wt: 301.08 g/mol
InChI Key: ZQFPMQFVJBELCS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-Iodo-1H-indol-3-yl)acetic acid is a halogenated indole derivative characterized by an iodine substituent at the 4-position of the indole ring and an acetic acid moiety at the 3-position. Its molecular formula is C₁₀H₈INO₂, with a molecular weight of 301.09 g/mol. Indole derivatives are pivotal in medicinal chemistry due to their prevalence in bioactive molecules, such as neurotransmitters (e.g., serotonin) and pharmaceuticals (e.g., indomethacin) .

Properties

CAS No.

89434-02-6

Molecular Formula

C10H8INO2

Molecular Weight

301.08 g/mol

IUPAC Name

2-(4-iodo-1H-indol-3-yl)acetic acid

InChI

InChI=1S/C10H8INO2/c11-7-2-1-3-8-10(7)6(5-12-8)4-9(13)14/h1-3,5,12H,4H2,(H,13,14)

InChI Key

ZQFPMQFVJBELCS-UHFFFAOYSA-N

SMILES

C1=CC2=C(C(=C1)I)C(=CN2)CC(=O)O

Canonical SMILES

C1=CC2=C(C(=C1)I)C(=CN2)CC(=O)O

Origin of Product

United States

Comparison with Similar Compounds

Structural Features and Substituent Effects

The biological and physicochemical properties of indole-3-acetic acid derivatives are heavily influenced by substituents on the indole ring. Below is a comparative analysis of key analogs:

Compound Name Substituent (Position) Molecular Formula Molecular Weight (g/mol) Key Structural Features
2-(4-Iodo-1H-indol-3-yl)acetic acid I (4) C₁₀H₈INO₂ 301.09 Iodo group increases lipophilicity
2-(6-Methyl-1H-indol-3-yl)acetic acid CH₃ (6) C₁₁H₁₁NO₂ 189.21 Methyl enhances metabolic stability
2-(4-Hydroxy-1H-indol-3-yl)acetic acid OH (4) C₁₀H₉NO₃ 191.18 Hydroxy group improves solubility
2-(4-Nitro-1H-indol-1-yl)acetic acid NO₂ (4) C₁₀H₇N₂O₄ 235.18 Nitro group confers redox activity
Indomethacin Cl (4), OCH₃ (5) C₁₉H₁₆ClNO₄ 357.79 Chlorobenzoyl and methoxy groups

Key Observations :

  • Iodine vs.
  • Electron-Withdrawing Groups : The nitro group in 2-(4-nitro-1H-indol-1-yl)acetic acid () may act as a prodrug activator, whereas the hydroxy group in 2-(4-hydroxy-1H-indol-3-yl)acetic acid () improves aqueous solubility, critical for bioavailability .

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